molecular formula C16H16N2O2 B2949105 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione CAS No. 2320886-17-5

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione

货号 B2949105
CAS 编号: 2320886-17-5
分子量: 268.316
InChI 键: DTFYKANDZUBIHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BAY 73-6691, and it is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). The sGC enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. The inhibition of sGC by BAY 73-6691 has shown promising results in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

实验室实验的优点和局限性

BAY 73-6691 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione, which makes it an ideal tool for studying the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in various physiological processes. However, one of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, BAY 73-6691 has a relatively short half-life, which can limit its effectiveness in some experiments.

未来方向

There are several future directions for the study of BAY 73-6691. One potential direction is the development of more potent and selective 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione inhibitors that can be used in the treatment of various diseases. Another potential direction is the investigation of the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new delivery methods for BAY 73-6691 could potentially improve its effectiveness in the treatment of pulmonary hypertension and other diseases.

合成方法

The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 2,4-dichloroquinazoline with 2-butyn-1-ol to form 1-(but-2-yn-1-yl)-2,4-dichloroquinazoline. The intermediate product is then reacted with cyclopropylamine and lithium diisopropylamide to form 1-(but-2-yn-1-yl)-3-cyclopropylquinazoline. Finally, the compound is treated with methyl chloroformate and triethylamine to form the desired product, 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione.

科学研究应用

BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. In a study conducted on rats with pulmonary hypertension, BAY 73-6691 was found to significantly reduce pulmonary arterial pressure and improve right ventricular function. In another study on rats with heart failure, BAY 73-6691 was found to improve cardiac function and reduce mortality. In clinical trials, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, with significant improvements in exercise capacity and hemodynamics.

属性

IUPAC Name

1-but-2-ynyl-3-cyclopropyl-7-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-4-9-17-14-10-11(2)5-8-13(14)15(19)18(16(17)20)12-6-7-12/h5,8,10,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYKANDZUBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C=CC(=C2)C)C(=O)N(C1=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。